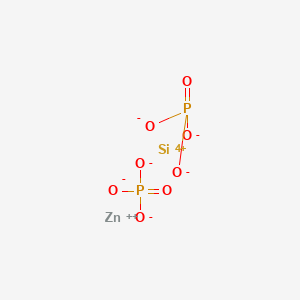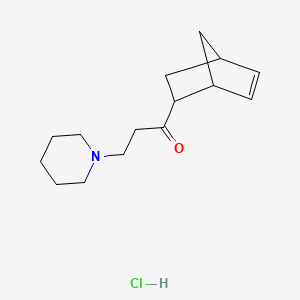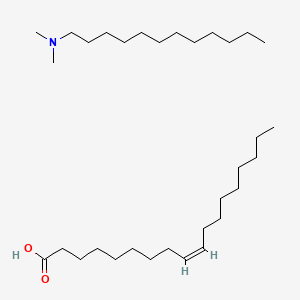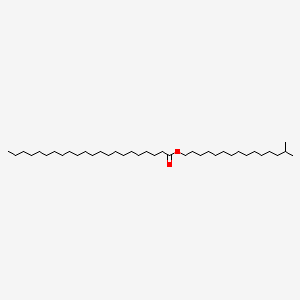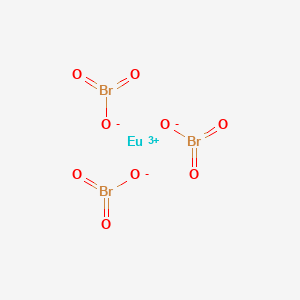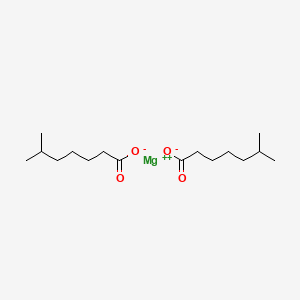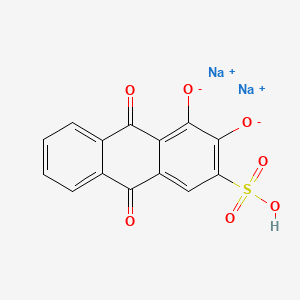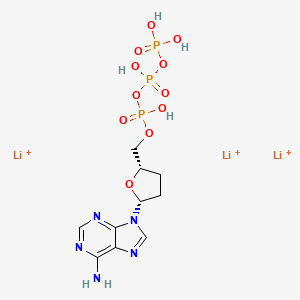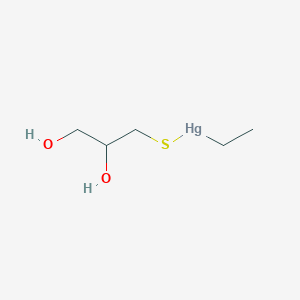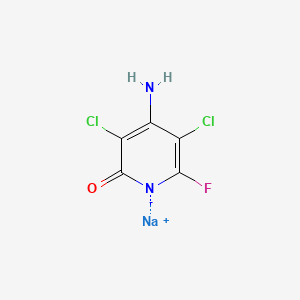![molecular formula C8H5N3O3 B1499345 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 937012-15-2](/img/structure/B1499345.png)
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
説明
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a yellow solid with a molecular weight of 191.15 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors and is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50°C to obtain the compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5N3O3/c12-4-5-2-9-8-7 (5)1-6 (3-10-8)11 (13)14/h1-4H, (H,9,10) .Chemical Reactions Analysis
This compound is used in the synthesis of Cdc7 kinase inhibitors and is also an intermediate in the synthesis of 4-anilinoquinazolines .科学的研究の応用
Synthesis of Heterocyclic Compounds
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used in the synthesis of various heterocyclic compounds. For example, it's involved in the creation of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation processes. These derivatives are significant due to their potential applications in pharmaceuticals and materials science. This synthesis process demonstrates the versatility and reactivity of the this compound in forming complex molecular structures (El-Nabi, 2004).
Reactions with Nitroethylenes
The compound also shows promise in reactions with nitroethylenes. This interaction can lead to the formation of dihydroindolizines or indolizines, depending on the reaction conditions. Such reactions are not only simple and practical but also yield products significant in organic chemistry and potentially in drug discovery (Zhong, Zhu, & Zou, 2017).
Formation of Pyrazolo[4,3-c]pyridines
Another application is observed in the formation of Pyrazolo[4,3-c]pyridines. For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, which can be derived from compounds similar to this compound, were used in Sonogashira-type cross-coupling reactions. These reactions demonstrate the chemical's potential in forming complex structures with diverse functionalities, which could be useful in various chemical synthesis applications (Vilkauskaitė, Šačkus, & Holzer, 2011).
Use in Spectrofluorimetric Determination
In analytical chemistry, derivatives of this compound, like 2-pyridinecarbaldehyde-5-nitro-pyridylhydrazone, have been used in the spectrofluorimetric determination of ions such as iron(III). This application highlights its utility in analytical methods, where its fluorescence properties can be exploited for sensitive and selective detection of specific ions (Cha & Park, 1996).
作用機序
Target of Action
The primary targets of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . This compound also targets Janus Kinases (JAKs) , which regulate various inflammatory and immune responses .
Mode of Action
This compound interacts with its targets, leading to a series of changes. It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . As a JAK3 inhibitor, it modulates immune responses .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound inhibits the proliferation of cancer cells and induces apoptosis . It also significantly inhibits the migration and invasion of cancer cells . As a JAK3 inhibitor, it is a promising candidate for treating inflammatory and immune diseases .
生化学分析
Biochemical Properties
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily due to the compound’s ability to form hydrogen bonds with key amino acid residues in the receptor’s active site, thereby blocking the receptor’s function.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, particularly breast cancer 4T1 cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. The compound binds to the active site of FGFRs, forming hydrogen bonds with specific amino acid residues . This binding inhibits the receptor’s kinase activity, preventing downstream signaling and leading to reduced cell proliferation and increased apoptosis . Additionally, the compound may influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been evaluated in laboratory settings. The compound is relatively stable when stored at low temperatures (0-8°C) and maintains its inhibitory activity over extended periods . In vitro studies have shown that the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over time, with significant effects observed after 24 hours of treatment . Long-term studies in vivo are needed to fully understand the compound’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of tumor growth in animal models of cancer . At higher doses, the compound may cause toxic or adverse effects, such as weight loss and organ toxicity, highlighting the importance of determining the optimal therapeutic dose
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may contribute to its biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is taken up by cells through passive diffusion and may interact with transporters or binding proteins that facilitate its distribution . Once inside the cell, the compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity by directing it to specific cellular compartments . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-2-9-8-7(5)1-6(3-10-8)11(13)14/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIXKNUMEZNIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657815 | |
| Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937012-15-2 | |
| Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



